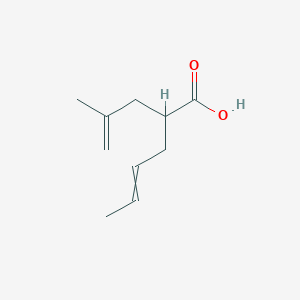
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . Another method involves the photosensitized oxidation of citronellol to produce allyl hydroperoxides, which are then reduced to the corresponding diols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkene group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid: Similar in structure but lacks the hex-4-enoic acid moiety.
2-Methyl-2-propen-1-ol: Shares the 2-methylprop-2-en-1-yl group but differs in the functional group.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Similar in having an alkene group but differs in overall structure.
Uniqueness
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is unique due to its combination of an alkene and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propiedades
Número CAS |
112391-49-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enyl)hex-4-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4-5,9H,2,6-7H2,1,3H3,(H,11,12) |
Clave InChI |
LJVBEQVFJJEICD-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC(CC(=C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
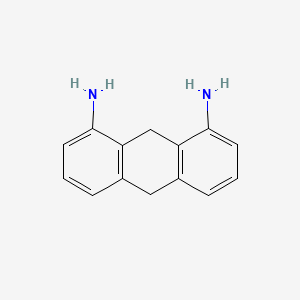

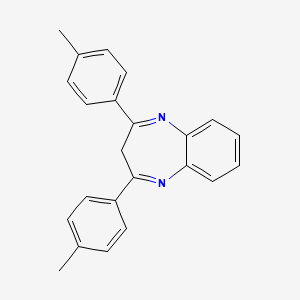

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

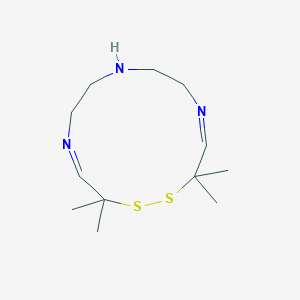
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
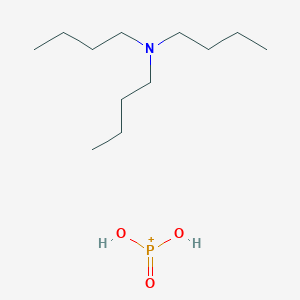
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
